2-Methylnaphth[1,2-d]oxazole
Overview
Description
2-Methylnaphth[1,2-d]oxazole is a heterocyclic aromatic compound with the molecular formula C₁₂H₉NO. It is characterized by a fused ring system consisting of a naphthalene ring and an oxazole ring.
Scientific Research Applications
2-Methylnaphth[1,2-d]oxazole has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials
Safety and Hazards
Future Directions
The utility of oxazole as intermediates for the synthesis of new chemical entities in medicinal chemistry has been increasing in recent years . Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities, which drew the attention of researchers globally to synthesize various oxazole derivatives . Therefore, it can be expected that more research will be conducted on 2-Methylnaphth[1,2-d]oxazole and other oxazole derivatives in the future.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methylnaphth[1,2-d]oxazole can be synthesized through several methods. One common approach involves the cyclization of 2-azidonaphthalene under specific conditions. The reaction typically requires a solvent such as methanol and is carried out at elevated temperatures to facilitate the formation of the oxazole ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Methylnaphth[1,2-d]oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while substitution reactions can introduce various functional groups onto the naphthalene ring .
Mechanism of Action
The mechanism of action of 2-Methylnaphth[1,2-d]oxazole involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-Methylnaphth[2,1-d]oxazole
- 2-Methylbenzo[g][1,3]benzoxazole
- 2-Methyl-1-naphthoxazole
Uniqueness
2-Methylnaphth[1,2-d]oxazole is unique due to its specific ring fusion and substitution pattern, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different biological activities and synthetic utility, making it valuable for various research and industrial applications .
Properties
IUPAC Name |
2-methylbenzo[e][1,3]benzoxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO/c1-8-13-12-10-5-3-2-4-9(10)6-7-11(12)14-8/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCTNVNANPZAULC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(O1)C=CC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50883264 | |
Record name | Naphth[1,2-d]oxazole, 2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50883264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85-15-4 | |
Record name | 2-Methylnaphth[1,2-d]oxazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=85-15-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Naphth(1,2-d)oxazole, 2-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000085154 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Naphth[1,2-d]oxazole, 2-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Naphth[1,2-d]oxazole, 2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50883264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methylnaphtho[1,2-d]oxazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.445 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the formation of 2-methylnaphth[1,2-d]oxazole from specific sulfonic acids of 1-amino-2-naphthol?
A1: The research article "The Identification of Sulphonic Acid Reduction Products of Azo Dyes II—Sulphonic Acids of 1-amino-2-naphthol" [] highlights a key structural influence on the reactivity of 1-amino-2-naphthol sulfonic acids. The study demonstrates that sulfonic acids of 1-amino-2-naphthol bearing a sulfonic acid group at the 8-position readily cyclize to form the corresponding this compound derivatives upon treatment with acetic anhydride []. This suggests that the presence of the sulfonic acid group at the 8-position facilitates the cyclization reaction. In contrast, 1-amino-2-naphthol sulfonic acids without a sulfonic acid group at the 8-position yield N,O-diacetyl derivatives under the same conditions []. This finding provides valuable insight into the structure-reactivity relationships of these compounds and highlights a potential synthetic route for this compound derivatives.
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